

# Introduction: The Strategic Value of the 1,5-Naphthyridine Core

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## Compound of Interest

Compound Name: 7-Bromo-1,5-naphthyridin-2-amine

CAS No.: 1309774-04-6

Cat. No.: B580640

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The 1,5-naphthyridine ring system is a privileged heterocyclic scaffold in modern medicinal chemistry.<sup>[1][2]</sup> As nitrogen-containing heteroaromatic structures, they are capable of forming a multitude of interactions with biological targets, leading to a wide range of activities.<sup>[3]</sup> Derivatives have been investigated as kinase inhibitors, antibacterial agents, and even as potential anti-viral pharmacophores.<sup>[1][2]</sup> The strategic placement of substituents allows for the fine-tuning of a compound's electronic, steric, and physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.

This guide focuses on a specific derivative, **7-Bromo-1,5-naphthyridin-2-amine** (CAS: 1309774-04-6). The 2-amino group serves as a critical hydrogen bond donor and a basic center, influencing solubility and target engagement. The 7-bromo substituent provides a vector for further synthetic elaboration via cross-coupling reactions, while also modulating the molecule's lipophilicity and electronic distribution.<sup>[2]</sup>

For the drug development professional, a thorough understanding of this compound's fundamental physicochemical properties is not merely academic; it is the bedrock of successful lead optimization. Properties such as solubility, pKa, and stability directly govern a compound's behavior in biological assays and its ultimate bioavailability. As publicly available experimental

data for this specific molecule is limited, this guide provides a framework for its characterization, presenting both predicted properties and the robust, field-proven experimental protocols required to measure them.

## Core Molecular & Physicochemical Profile

A foundational understanding begins with the core structural and predicted physicochemical properties. These values serve as a baseline for experimental design and data interpretation.

Property	Value / Predicted Value	Significance in Drug Development
Molecular Formula	$C_8H_6BrN_3$	Defines the elemental composition and exact mass.
Molecular Weight	224.06 g/mol	Impacts diffusion rates and membrane permeability.
CAS Number	1309774-04-6	Unique identifier for substance registration and tracking. <sup>[4]</sup>
Predicted pKa	~4-5 (most basic nitrogen)	Governs ionization state at physiological pH, impacting solubility, permeability, and target binding. Prediction is based on related aminopyridine structures.
Predicted LogP	~1.5 - 2.5	Indicates lipophilicity, which influences solubility, membrane permeability, and metabolism. Prediction is based on computational models.

## Part 1: Structural Elucidation and Purity Confirmation

Before proceeding to more complex biological assays, the identity, structure, and purity of any newly synthesized batch must be unequivocally confirmed. This section details the primary analytical techniques for this purpose.

## Mass Spectrometry: The Definitive Mass and Isotopic Signature

Mass spectrometry (MS) provides the most direct confirmation of molecular weight and elemental composition. For **7-Bromo-1,5-naphthyridin-2-amine**, two features are of critical diagnostic importance.

- **The Nitrogen Rule:** The molecule contains three nitrogen atoms (an odd number). Therefore, its molecular ion ( $M^+$ ) will have an odd nominal mass, a fundamental rule in mass spectrometry.[5]
- **Bromine Isotopic Pattern:** Bromine has two stable isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion. The mass spectrum will show two peaks of almost equal intensity: one for the molecular ion containing  $^{79}\text{Br}$  ( $M^+$ ) and another two mass units higher for the ion containing  $^{81}\text{Br}$  ( $M+2$  peak).[6] The presence of this 1:1 doublet is definitive proof of a monobrominated compound.

**Expected Fragmentation:** Under electron ionization (EI), fragmentation is expected. The most common fragmentation pathway for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen.[7] However, for aromatic heterocycles, the molecular ion peak is often strong and stable due to the aromatic system.[5]

## Melting Point: A Rapid Assessment of Purity

The melting point is a simple, rapid, and effective indicator of a crystalline solid's purity. A pure compound will typically exhibit a sharp melting range (0.5-1.0 °C), whereas impurities will cause both a depression of the melting point and a broadening of the range.[8]

This protocol outlines the standard capillary method using a modern digital melting point apparatus.[9][10]

- **Sample Preparation:** Ensure the sample is completely dry. Place a small amount of the crystalline solid into a mortar and gently grind it into a fine, uniform powder. This ensures efficient and reproducible heat transfer.[9]
- **Capillary Loading:** Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a compact column 2-3 mm in height.
- **Initial Fast Ramp:** Place the loaded capillary into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine the approximate melting temperature.[8]
- **Accurate Determination:** Allow the apparatus to cool to at least 10 °C below the approximate melting point. Using a fresh sample in a new capillary, set the starting temperature to 5 °C below the approximate melting point and use a slow heating rate (0.5-2 °C/min).
- **Data Recording:** Record two temperatures:
  - **T<sub>initial</sub>:** The temperature at which the first drop of liquid appears.
  - **T<sub>final</sub>:** The temperature at which the last solid crystal melts. The melting range is reported as T<sub>initial</sub> – T<sub>final</sub>. For a pure compound, this range should be narrow.

## Part 2: Spectroscopic Fingerprinting

Spectroscopic techniques provide a detailed "fingerprint" of the molecule, confirming the connectivity of atoms and the presence of key functional groups.

### Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is ideal for identifying the characteristic functional groups within the molecule. For **7-Bromo-1,5-naphthyridin-2-amine**, the spectrum is dominated by features of the primary aromatic amine and the heteroaromatic ring.

Predicted IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Bond Vibration	Intensity	Comments
3500 - 3300	N-H Stretch	Medium	Key Diagnostic. As a primary amine (R-NH <sub>2</sub> ), two distinct peaks are expected: one for the asymmetric stretch and one for the symmetric stretch. <a href="#">[11]</a> <a href="#">[12]</a>
3100 - 3000	Aromatic C-H Stretch	Medium-Weak	Characteristic of C-H bonds on the naphthyridine ring. <a href="#">[13]</a>
1650 - 1580	N-H Bend (Scissoring)	Medium-Strong	Confirms the presence of the primary amine group. <a href="#">[11]</a>
1600 - 1450	Aromatic C=C and C=N Stretch	Medium-Strong	A series of peaks corresponding to the vibrations of the heteroaromatic ring system.
1335 - 1250	Aromatic C-N Stretch	Strong	Strong absorption typical for aromatic amines. <a href="#">[11]</a>
~1050	C-Br Stretch	Medium	The C-Br bond vibration typically appears in the fingerprint region.

## <sup>1</sup>H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) spectroscopy provides precise information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule.

Predicted  $^1\text{H}$  NMR Spectrum (in DMSO- $d_6$ ):

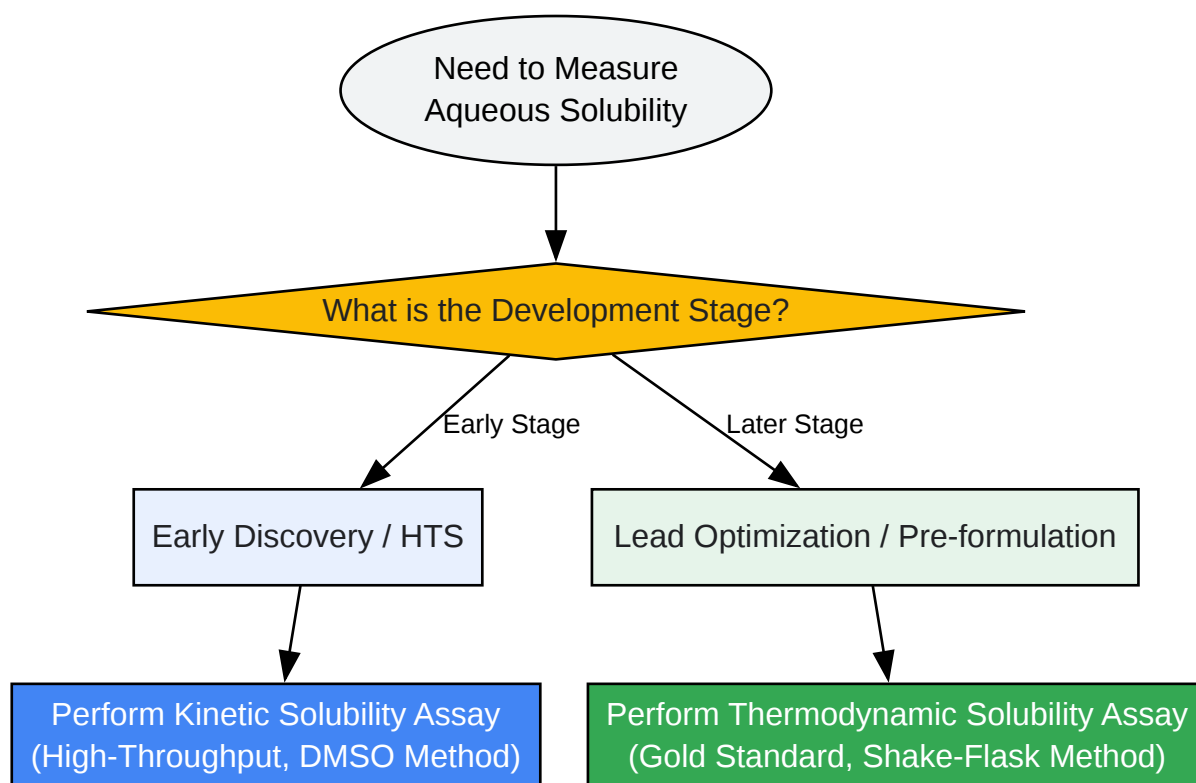
- Amine Protons ( $-\text{NH}_2$ ): A broad singlet is expected, likely in the range of 5.0-7.0 ppm. The broadness is due to quadrupole coupling with the nitrogen atom and chemical exchange. Its integration should correspond to two protons.
- Aromatic Protons (5H): The five protons on the naphthyridine ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm.
  - The substitution pattern (bromo at C7, amino at C2) breaks the molecule's symmetry.
  - H3 and H4: These protons will likely form an AX or AB doublet system.
  - H6 and H8: These protons will also likely appear as distinct signals, potentially as doublets or singlets depending on long-range coupling.
  - H-X: The remaining proton's chemical shift and splitting will be dependent on its precise location.
  - A full assignment would require 2D NMR experiments (e.g., COSY, HMQC/HSQC).

## Part 3: Critical Parameters for Drug Development

The following properties are essential for predicting a compound's behavior in biological systems and for guiding formulation and lead optimization efforts.

### Aqueous Solubility: The Gateway to Bioavailability

Poor aqueous solubility is a primary cause of failure for drug candidates.<sup>[14]</sup> It can lead to low bioavailability and unreliable results in in-vitro assays.<sup>[15]</sup> Two types of solubility are typically measured.



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Caption: Decision workflow for solubility assay selection.

This high-throughput method is ideal for early discovery, providing a rapid assessment of solubility from a DMSO stock solution.[15][16]

- Stock Solution: Prepare a 10 mM stock solution of **7-Bromo-1,5-naphthyridin-2-amine** in 100% DMSO.
- Plate Preparation: In a 96-well microplate, add aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well.
- Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final concentration (e.g., 200  $\mu$ M). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effect.
- Incubation: Shake the plate at room temperature for 1.5-2 hours.

- **Measurement:** Measure the turbidity (light scattering) of each well using a nephelometer or plate reader. The point at which precipitation occurs indicates the kinetic solubility limit.

This is the "gold standard" method, measuring the true equilibrium solubility of the solid compound.<sup>[14][17]</sup>

- **Sample Preparation:** Add an excess amount of solid, powdered **7-Bromo-1,5-naphthyridin-2-amine** to a vial containing a known volume of aqueous buffer (pH 7.4). The excess solid should be clearly visible.
- **Equilibration:** Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
- **Separation:** Separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).
- **Quantification:** Accurately dilute an aliquot of the clear filtrate. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.

## Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa value defines the pH at which a compound is 50% ionized and 50% neutral. For **7-Bromo-1,5-naphthyridin-2-amine**, the basic nitrogens (both the exocyclic amine and the ring nitrogens) will be protonated at low pH. This ionization state profoundly affects solubility, lipophilicity, and the ability to cross biological membranes.

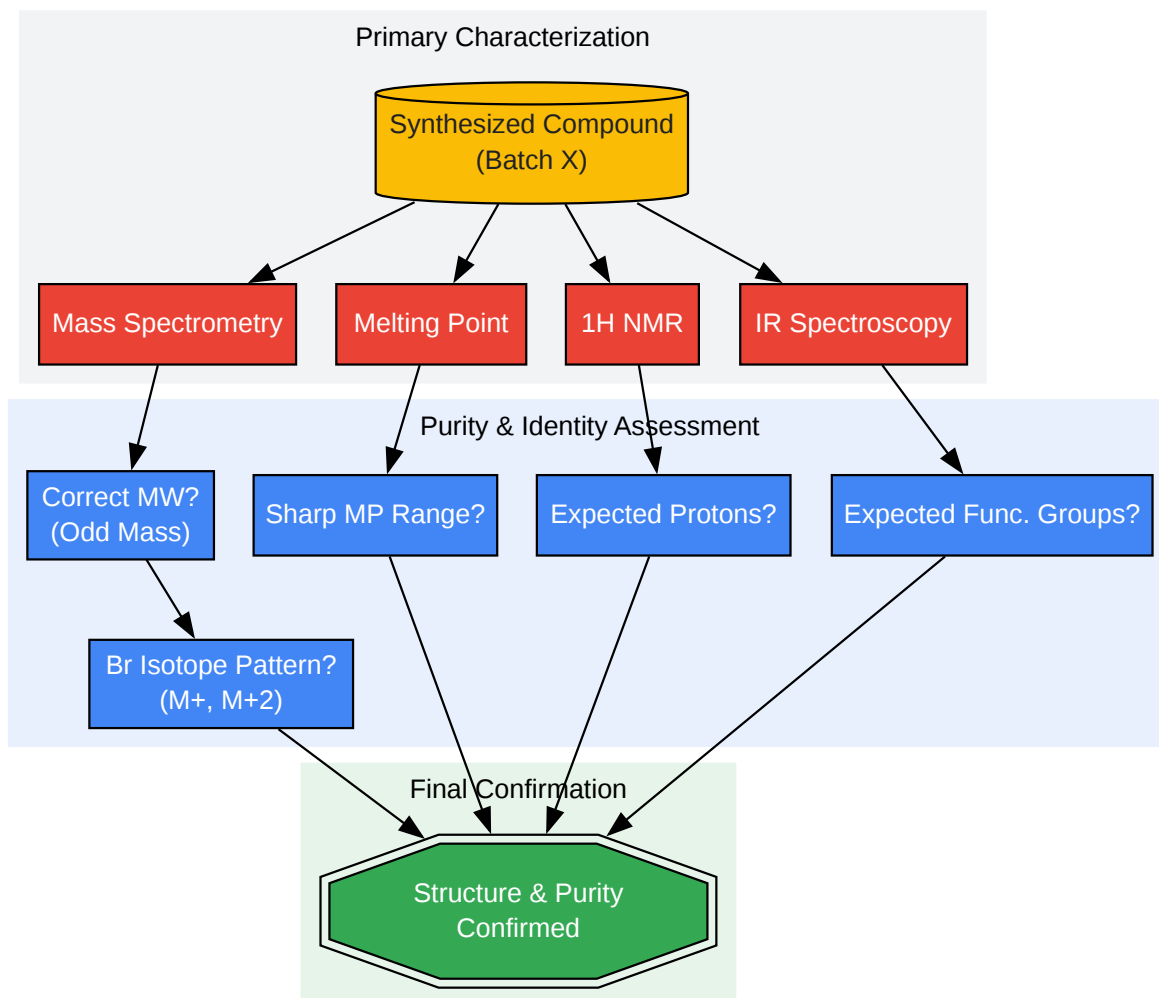
This method is rapid, requires minimal sample, and is well-suited for chromophore-containing molecules like this one.<sup>[18][19][20]</sup> It relies on the principle that the UV-Vis absorbance spectrum of the ionized species differs from that of the neutral species.

- **Buffer Preparation:** Prepare a series of buffers of constant ionic strength covering a wide pH range (e.g., pH 2 to pH 12).
- **Sample Preparation:** Prepare a concentrated stock solution of the compound in a co-solvent like DMSO.

- **Measurement Setup:** In a 96-well UV-transparent microplate, dispense the series of buffers. Add a small, identical aliquot of the compound stock solution to each well.[\[21\]](#)
- **Spectral Acquisition:** Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.
- **Data Analysis:** Plot the absorbance at a specific wavelength (where the difference between ionized and neutral forms is maximal) against the pH of the buffer. Fit the resulting sigmoidal curve using the Henderson-Hasselbalch equation to determine the pKa value.

## Integrated Analytical Workflow

The successful characterization of **7-Bromo-1,5-naphthyridin-2-amine** relies on an integrated approach where each analytical technique provides a piece of the puzzle to confirm the final structure and purity.



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Caption: Integrated workflow for structural and purity validation.

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